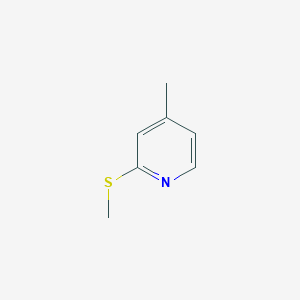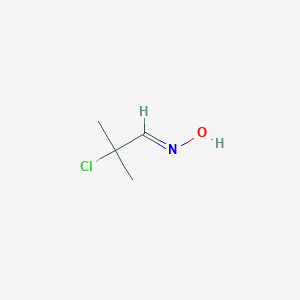
2-Chloro-2-methylpropionaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-methylpropionaldehyde oxime, commonly known as CMPO, is an organic compound that has gained significant importance in the field of nuclear chemistry and radiochemistry. CMPO is a chelating agent that can selectively extract actinides and lanthanides from aqueous solutions. The compound has been extensively studied for its potential applications in the nuclear fuel cycle, nuclear waste management, and nuclear medicine.
作用機序
The mechanism of action of CMPO involves the formation of stable complexes with actinides and lanthanides. The compound contains a nitrogen and an oxygen atom that can coordinate with metal ions, forming a chelate. The resulting complex is then extracted from the aqueous solution using an organic solvent such as an alkylphosphine oxide or a dialkylamide.
生化学的および生理学的効果
CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have toxic effects on living organisms. CMPO has been shown to induce DNA damage and cell death in human cells. Additionally, the compound has been found to accumulate in the liver and kidneys of rats, indicating potential toxicity in these organs.
実験室実験の利点と制限
One of the main advantages of using CMPO in lab experiments is its selectivity for actinides and lanthanides. This property allows for the separation and purification of these elements from complex mixtures. Additionally, CMPO is relatively easy to synthesize and can be obtained in high yields.
However, there are also some limitations associated with the use of CMPO in lab experiments. The compound can be difficult to handle due to its toxicity and the need for specialized equipment and procedures. Additionally, CMPO can be expensive to produce, limiting its widespread use in research.
将来の方向性
There are several future directions for research involving CMPO. One area of interest is the development of new chelating agents that can selectively extract actinides and lanthanides with higher efficiency and selectivity. Additionally, the use of CMPO in the production of medical isotopes is an area of active research. Finally, the toxicity and potential health effects of CMPO on living organisms require further investigation to ensure safe handling and use of the compound.
合成法
The synthesis of CMPO can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium hypochlorite to obtain CMPO. Other methods involve the reaction of chloroacetone with hydroxylamine or the reaction of 2-chloropropionitrile with hydroxylamine.
科学的研究の応用
CMPO has a wide range of scientific research applications, particularly in the field of nuclear chemistry. The compound is used as a chelating agent for the selective extraction of actinides and lanthanides from aqueous solutions. This property makes CMPO useful in the nuclear fuel cycle for the separation of uranium and plutonium from spent nuclear fuel. Additionally, CMPO has been studied for its potential applications in the treatment of nuclear waste and the production of medical isotopes.
特性
CAS番号 |
18537-69-4 |
|---|---|
製品名 |
2-Chloro-2-methylpropionaldehyde oxime |
分子式 |
C4H8ClNO |
分子量 |
121.56 g/mol |
IUPAC名 |
N-(2-chloro-2-methylpropylidene)hydroxylamine |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |
InChIキー |
SZGTXZBWWMKXMH-ZZXKWVIFSA-N |
異性体SMILES |
CC(C)(/C=N/O)Cl |
SMILES |
CC(C)(C=NO)Cl |
正規SMILES |
CC(C)(C=NO)Cl |
その他のCAS番号 |
18537-69-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



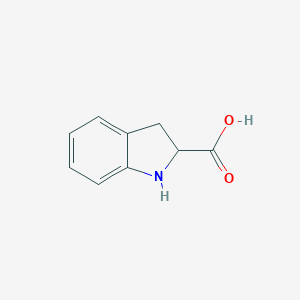
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
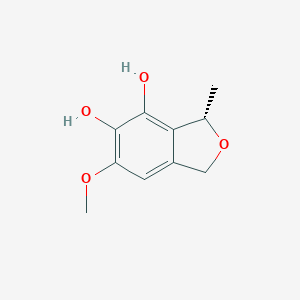
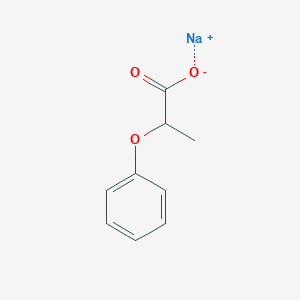
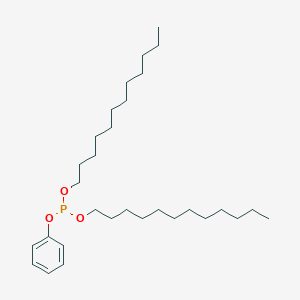
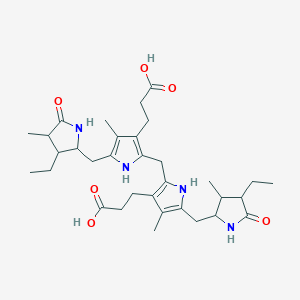
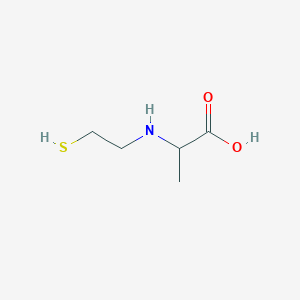
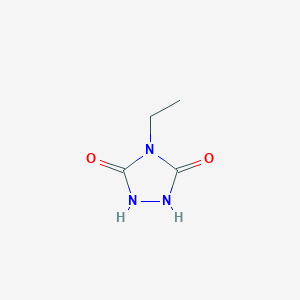
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

